molecular formula C4H9NO B14464759 N-Methylpropan-2-imine N-oxide CAS No. 72552-73-9

N-Methylpropan-2-imine N-oxide

Cat. No.: B14464759
CAS No.: 72552-73-9
M. Wt: 87.12 g/mol
InChI Key: RZMUEDPRCNHRJF-UHFFFAOYSA-N
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Description

Nitrone Chemistry as a Foundational Area in Organic Synthesis

Nitrone chemistry is a significant and foundational area within organic synthesis, primarily due to the versatile reactivity of the nitrone functional group. wikipedia.orgresearchgate.net Nitrones, which are N-oxides of imines, are valuable intermediates for creating a wide array of nitrogen-containing compounds. jst.go.jpacs.org Their importance stems from their utility as 1,3-dipoles in cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. rsc.orgmdpi.com This class of reactions, known as 1,3-dipolar cycloadditions, is highly valued for its stereospecificity and ability to generate complex molecules with good atom economy. rsc.orgwikipedia.org

The resulting isoxazolidine (B1194047) rings from these cycloadditions can be further transformed into a variety of important organic molecules, including amino alcohols, alkaloids, and β-lactam antibiotics. jst.go.jpwikipedia.orgacs.org Beyond cycloadditions, nitrones can also participate in nucleophilic additions and rearrangements, further expanding their synthetic utility. sioc-journal.cnnih.gov The ability to generate nitrones from readily available starting materials like aldehydes, ketones, and hydroxylamines adds to their appeal in synthetic organic chemistry. wikipedia.orgjst.go.jpresearchgate.net

Structural Characteristics and Positional Isomerism of N-Methylpropan-2-imine N-oxide within Acyclic Nitrones

This compound, with the chemical formula C4H9NO, is an acyclic nitrone. guidechem.comnih.gov The core structure of a nitrone is R1R2C=N+(R3)O−, where R3 is not a hydrogen atom. wikipedia.org In the case of this compound, the carbon of the C=N double bond is substituted with two methyl groups, and the nitrogen is substituted with a methyl group. guidechem.com

A key structural feature of acyclic nitrones is the potential for geometric isomerism (E/Z isomerism) around the C=N double bond. jst.go.jpscispace.com This arises from the different possible spatial arrangements of the substituents on the carbon and nitrogen atoms. The specific isomer (E or Z) that is more stable can be influenced by steric and electronic factors of the substituents. acs.orgresearchgate.net

Furthermore, acyclic nitrones can exhibit conformational isomerism, often described as s-cis and s-trans conformations, which relate to the rotation around the single bond adjacent to the C=N double bond. scispace.comresearchgate.net The interplay of these isomeric forms can significantly influence the stereochemical outcome of their reactions, particularly in 1,3-dipolar cycloadditions. acs.orgscispace.com The polarity of the N+–O− bond is a defining characteristic, leading to a significant dipole moment and influencing the reactivity of the molecule. nih.gov

Historical Development of Imine N-Oxide Research

The study of nitrones, or imine N-oxides, has a history spanning over a century. thieme-connect.com The term "nitrone" was first introduced in 1916, drawing a parallel to the structural and reactive similarities with ketones. mdpi.com Early research focused on understanding the fundamental reactivity of the nitrone group, particularly its 1,3-dipolar character. thieme-connect.comthieme-connect.de

A significant milestone in the history of nitrone chemistry was the development of the 1,3-dipolar cycloaddition reaction. mdpi.comwikipedia.org This reaction has become a cornerstone of modern organic synthesis for the construction of five-membered heterocycles. mdpi.commdpi.com Over the years, research has expanded to include a wider range of transformations, such as nucleophilic additions and various rearrangements. researchgate.netsioc-journal.cn

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72552-73-9

Molecular Formula

C4H9NO

Molecular Weight

87.12 g/mol

IUPAC Name

N-methylpropan-2-imine oxide

InChI

InChI=1S/C4H9NO/c1-4(2)5(3)6/h1-3H3

InChI Key

RZMUEDPRCNHRJF-UHFFFAOYSA-N

Canonical SMILES

CC(=[N+](C)[O-])C

Origin of Product

United States

Reactivity and Mechanistic Pathways of N Methylpropan 2 Imine N Oxide

1,3-Dipolar Cycloaddition Reactions

The most prominent reaction of N-Methylpropan-2-imine N-oxide is the [3+2] cycloaddition, also known as the 1,3-dipolar cycloaddition. In this reaction, the nitrone (the three-atom component) reacts with a dipolarophile (the two-atom component), typically an alkene or alkyne, to form a five-membered heterocyclic ring. researchgate.netwikipedia.org This reaction is a powerful tool for the synthesis of isoxazolidines and their derivatives. chemrxiv.org

Intermolecular Cycloadditions: Alkenes, Alkynes, and Other Dipolarophiles

This compound readily undergoes intermolecular [3+2] cycloaddition reactions with a wide range of dipolarophiles. The reaction involves the concerted addition of the 1,3-dipole to the π-system of the dipolarophile. wikipedia.org

With Alkenes: The reaction with alkenes yields substituted isoxazolidines. The versatility of this reaction allows for the use of various alkenes, including electron-rich and electron-deficient ones, to create a diverse array of heterocyclic structures. researchgate.net

With Alkynes: When alkynes are used as dipolarophiles, the initial cycloaddition produces 2,3-dihydroisoxazoles (isoxazolines), which can subsequently aromatize to form isoxazoles, particularly when the reaction is carried out under thermal conditions. researchgate.net

Other Dipolarophiles: Besides simple alkenes and alkynes, other π-systems can act as dipolarophiles. These include heteroatom-containing double bonds, such as those in imines and carbonyls, expanding the synthetic utility of this reaction to create more complex heterocyclic systems. wikipedia.orgnih.gov

The general scheme for the intermolecular cycloaddition is as follows:

Reaction of this compound with an alkene (ethene) to form the corresponding isoxazolidine (B1194047) ring.

Reaction of this compound with an alkyne (ethyne) to form the corresponding 2,3-dihydroisoxazole ring.

Intramolecular Cycloadditions

When the dipolarophile (an alkene or alkyne moiety) is tethered to the this compound molecule by a suitable chain, an intramolecular 1,3-dipolar cycloaddition (IDC) can occur. researchgate.net This process is a highly efficient method for constructing fused or bridged bicyclic heterocyclic systems. The success and stereochemical outcome of the reaction are highly dependent on the length and nature of the tether connecting the nitrone and the dipolarophile. researchgate.net These reactions are pivotal in the total synthesis of complex natural products due to their ability to construct multiple stereocenters in a single, predictable step. researchgate.netresearchgate.net

Regiochemical and Stereochemical Control in Cycloadditions

The [3+2] cycloaddition of nitrones is subject to important regiochemical and stereochemical considerations, which determine the final structure of the heterocyclic product.

Regiochemistry: When an unsymmetrical alkene reacts with this compound, two different regioisomers can be formed. The regioselectivity is governed by both electronic and steric factors. According to Frontier Molecular Orbital (FMO) theory, the reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For many nitrone cycloadditions, the dominant interaction is between the HOMO of the alkene and the LUMO of thenitrone. mdpi.com This generally leads to the formation of 5-substituted isoxazolidines from terminal alkenes. mdpi.com Computational studies on similar nitrones confirm that steric effects can also play a decisive role, sometimes overriding electronic preferences to yield the sterically less hindered product. mdpi.com

Stereochemistry: The cycloaddition is a stereospecific process. The stereochemistry of the alkene dipolarophile is retained in the isoxazolidine product. For example, a cis-alkene will yield a cis-substituted product, and a trans-alkene will result in a trans-substituted product. Furthermore, when new stereocenters are formed, diastereoselectivity becomes a key issue. The approach of the dipolarophile to the nitrone can occur from two different faces, leading to endo or exo products. While attractive π-stacking interactions can favor endo products, steric repulsion often favors the exo transition state, and the balance between these forces can result in poor diastereoselectivity in some cases. wikipedia.orgrsc.org

Table 1: Regioselectivity in the Cycloaddition of Nitrones with Alkenes

Dipolarophile (R-CH=CH₂)Dominant RegioisomerInfluencing Factors
Electron-donating R5-substituted isoxazolidineFMO control (HOMOalkene-LUMOnitrone)
Electron-withdrawing R4-substituted isoxazolidineFMO control (HOMOnitrone-LUMOalkene)
Bulky R5-substituted isoxazolidineSteric hindrance

Lewis Acid Catalysis and Solvent Effects on Cycloaddition

The rate and selectivity of 1,3-dipolar cycloadditions involving this compound can be significantly influenced by the reaction conditions.

Lewis Acid Catalysis: Lewis acids can coordinate to the oxygen atom of the nitrone. This coordination lowers the energy of the nitrone's LUMO, accelerating the reaction, particularly with electron-rich alkenes. researchgate.net Furthermore, the use of chiral Lewis acids can induce enantioselectivity, providing a pathway to optically active isoxazolidine products. The catalytic cycle involves the activation of the nitrone, followed by the cycloaddition step and subsequent release of the product from the catalyst. nih.gov

Nucleophilic Addition Reactions

Beyond cycloadditions, the carbon atom of the C=N double bond in this compound is electrophilic and susceptible to attack by nucleophiles. This reactivity is analogous to that of imines and carbonyl compounds. unizin.orgyoutube.com

Additions to the Nitronyl Carbon (α-Carbon)

A variety of nucleophiles can add to the nitronyl carbon, leading to the formation of N,N-disubstituted hydroxylamine (B1172632) derivatives. Organometallic reagents are particularly effective for this transformation.

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium compounds (R-Li) are powerful nucleophiles that readily add to the C=N bond of nitrones. msu.edu The reaction results in the formation of a new carbon-carbon bond and produces an α-substituted hydroxylamine after quenching the intermediate magnesium or lithium alkoxide. This reaction provides a straightforward route to a wide range of structurally diverse hydroxylamines. The reactivity of the organometallic reagent is influenced by the nature of the metal and the alkyl/aryl group. msu.eduepfl.ch

The general scheme for nucleophilic addition is as follows:

Reaction of this compound with a Grignard reagent (methylmagnesium bromide) followed by workup to yield the corresponding N,N-disubstituted hydroxylamine.

This reaction pathway complements the cycloaddition chemistry of nitrones, offering an alternative approach to creating molecular complexity starting from this compound.

Diastereoselective and Enantioselective Nucleophilic Additions

The carbon-nitrogen double bond in this compound, a class of compounds known as nitrones, is susceptible to nucleophilic attack. This reactivity is analogous to that of imines and carbonyl compounds, providing a valuable pathway for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov The development of stereoselective methods for these additions is a significant area of research, aiming to control the three-dimensional arrangement of atoms in the resulting hydroxylamine products.

Diastereoselective Additions: Diastereoselective nucleophilic additions to imines and their derivatives have been developed, often relying on chelation control or Felkin-Ahn models to predict the stereochemical outcome. uwo.ca For instance, the addition of Grignard or organolithium reagents to α-heterosubstituted imines can proceed with high diastereoselectivity, affording either syn- or anti-adducts depending on the reaction conditions and the nature of the substituents. uwo.ca While specific studies on this compound are not extensively detailed, the principles governing related systems suggest that the introduction of a chiral auxiliary on the nitrogen or at a carbon atom adjacent to the imine functionality could effectively direct incoming nucleophiles.

Enantioselective Additions: The catalytic asymmetric addition of nucleophiles to imines has emerged as a powerful tool in organic synthesis. nih.govuwo.ca This is often achieved using chiral catalysts that create a chiral environment around the imine, favoring the formation of one enantiomer over the other. Common catalysts include those based on chiral phosphoric acids (CPAs), BINOL derivatives, and transition-metal complexes. nih.govuwo.ca These catalysts can activate the nitrone and facilitate the stereocontrolled addition of a variety of nucleophiles. The direct, asymmetric addition of nucleophiles to imines is considered one of the most efficient methods for forming C-C and C-X bonds. nih.gov

The table below illustrates potential enantioselective nucleophilic additions to this compound, based on established methodologies for related imine systems.

Nucleophile SourceCatalyst TypeExpected Product TypePotential Stereoselectivity
Silyl Ketene AcetalChiral Lewis Acid (e.g., Zr(IV)•(BINOL)₂)β-Amino Carbonyl DerivativeHigh enantioselectivity
Diorganozinc ReagentsChiral Copper Complex (e.g., Cu-BINAP)α-Substituted HydroxylamineExcellent enantioselectivity
ThiolsChiral Brønsted AcidN,S-Acetal DerivativeHigh enantioselectivity
Arylboronic AcidsChiral Rhodium Complexα-Aryl HydroxylamineHigh diastereoselectivity

Radical Addition and Adduct Formation Mechanisms

Nitrones, including this compound, are well-established for their ability to react with radical species. mdpi.com This reactivity makes them valuable as "spin traps" for detecting and identifying transient radical intermediates in chemical and biological systems. The addition of a radical to the C=N double bond results in a more stable radical adduct. mdpi.comresearchgate.net

Formation of Aminoxyl Radical Adducts

Nitrones are known to be potent radical traps that lead to the formation of relatively stable aminoxyl radical intermediates, also known as nitroxide radicals. mdpi.com The mechanism involves the addition of a carbon- or heteroatom-centered radical to the β-carbon of the nitrone. This process forms a new C-C or C-X bond and generates a new radical species where the unpaired electron is delocalized across the N-O functional group. This delocalization is the key to the high stability of the resulting aminoxyl adduct.

The general mechanism is as follows:

Initiation: A radical species (R•) is generated in the system.

Trapping: The radical R• adds to the carbon atom of the C=N bond of this compound.

Adduct Formation: A persistent aminoxyl (nitroxide) radical adduct is formed, which is significantly more stable than the initial radical R•.

This process effectively removes the highly reactive initial radical from the system, replacing it with a less reactive aminoxyl radical. These adducts can often be detected and characterized by techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy.

Kinetic and Thermodynamic Aspects of Radical Trapping

The efficiency of a nitrone as a radical trap is governed by both kinetic and thermodynamic factors.

Kinetic Aspects: The rate of the radical trapping reaction is a critical factor. N-alkoxyamines can undergo homolysis to cleave into transient alkyl radicals and persistent aminoxyl radicals. aminer.org The subsequent recombination of these radicals is a key mechanistic step. aminer.org The rate constant for the addition of a radical to the nitrone trap depends on several factors, including:

Stability of the Trapped Radical: More reactive (less stable) radicals generally add faster.

Steric Hindrance: Steric bulk around the radical center or on the nitrone can slow down the rate of addition.

Solvent Effects: The polarity of the solvent can influence the reaction rate.

The basic auto-oxidation scheme of polymers involves the reaction between oxygen and carbon-centered radicals to produce peroxyl radicals (ROO•), which can be trapped. nih.gov Nitroso-type spin trapping reagents are generally well-suited for trapping carbon-centered radicals. nih.gov

Trapped Radical (R•)Relative Reactivity of R•Expected Trapping Rate (Kinetics)Stability of Adduct (Thermodynamics)
Primary Alkyl (e.g., •CH₃)HighFastHigh
Secondary AlkylMediumModerateHigh
Tertiary Alkyl (e.g., •C(CH₃)₃)LowSlow (due to sterics)Moderate-High
Oxygen-centered (e.g., RO•)HighFastHigh

Alternative Reaction Pathways and Transformations

Beyond nucleophilic and radical additions, N-oxides can participate in a range of other chemical transformations, including C-H functionalization and redox reactions.

C-H Functionalization Reactions

The activation of C-H bonds is a major goal in modern organic synthesis. While the direct C-H functionalization of the alkyl substituents in this compound is not widely reported, the N-oxide functionality in related heteroaromatic systems is known to be a powerful activating group. mdpi.commdpi.com For example, pyridine (B92270) N-oxides can undergo C-H functionalization at the positions ortho to the nitrogen atom. mdpi.com These reactions often proceed through radical mechanisms, where the N-oxide group facilitates the formation of a radical intermediate on the ring. mdpi.com Similar principles could potentially be applied to activate the C-H bonds α to the imine carbon in this compound, although this remains an area for further exploration.

Redox Properties and Transformations

The N-oxide functional group possesses distinct redox properties. nih.gov The N⁺–O⁻ bond is highly polar and can be readily reduced. nih.govwikipedia.org

Reduction: this compound can be reduced to the corresponding imine (N-methylpropan-2-imine) or further to the secondary amine (N-isopropylmethylamine). molbase.com This reduction can be accomplished using various reducing agents. In biological contexts, the enzymatic reduction of N-oxides is a known metabolic pathway, particularly under hypoxic (low oxygen) conditions. nih.gov This property has been exploited in the design of hypoxia-activated prodrugs, where the N-oxide is reduced to release an active cytotoxic agent in the oxygen-deficient environment of tumors. nih.gov

Oxidation: Conversely, the N-oxide can act as an oxygen-transfer agent, or an oxidant, in certain catalytic cycles. wikipedia.org For example, N-methylmorpholine N-oxide is famously used as a co-oxidant to regenerate osmium tetroxide in dihydroxylation reactions. wikipedia.org In this role, the N-oxide re-oxidizes the reduced catalyst, allowing it to be used in catalytic amounts. This demonstrates the ability of the N-oxide group to participate in oxidation reactions by donating its oxygen atom.

Computational and Theoretical Investigations of N Methylpropan 2 Imine N Oxide

Electronic Structure and Quantum Chemical Characterization

Quantum chemical calculations are essential for characterizing the electronic nature of N-Methylpropan-2-imine N-oxide. These studies typically employ methods like Density Functional Theory (DFT) to model the molecule's properties, providing a foundation for understanding its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity, particularly in pericyclic reactions like cycloadditions. wikipedia.org It posits that the most significant interactions occur between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. libretexts.org

The N-O bond in amine N-oxides is dative and highly polarized, resulting in a significant separation of charge and a large molecular dipole moment. nih.govthieme-connect.de Simple tertiary amine N-oxides typically exhibit dipole moments in the range of 4.5–5.0 Debye, reflecting their zwitterionic character. thieme-connect.de this compound is expected to share this characteristic high polarity.

Computational methods such as Natural Bond Orbital (NBO) or Mulliken population analysis are used to quantify the partial atomic charges on each atom. wisc.edu In this compound, these calculations would reveal a significant negative charge on the oxygen atom and a delocalized positive charge across the nitrogen and carbon atoms of the imine functionality. This charge distribution is fundamental to its electrostatic interactions with other molecules and influences its solubility and reactivity.

Molecular Electron Density Theory (MEDT) offers a more recent framework for analyzing chemical reactivity, focusing on the changes in electron density rather than orbital interactions. researchgate.net MEDT has been successfully applied to understand the mechanisms of cycloaddition reactions involving various nitrones. mdpi.com

An MEDT study of this compound would involve analyzing conceptual DFT reactivity indices, such as the global electrophilicity (ω) and nucleophilicity (N) indices. These values would classify the nitrone's reactivity profile. Analysis of the Global Electron Density Transfer (GEDT) at the transition state of a reaction would indicate the degree of polar character. For instance, in a [3+2] cycloaddition, a significant GEDT value suggests a polar mechanism, where the reaction is driven by favorable nucleophilic/electrophilic interactions. mdpi.com Bonding Evolution Theory (BET), a tool within MEDT, would be used to follow the precise sequence of bond formation, determining whether the mechanism is concerted or stepwise. mdpi.com

Mechanistic Elucidation Through Computational Modelling

Computational modeling is indispensable for mapping out the intricate details of reaction mechanisms, providing a dynamic picture of how reactants transform into products.

The potential energy surface (PES) is a conceptual map of the energy of a chemical system as a function of its geometry. researchgate.net By calculating the energies of reactants, products, intermediates, and transition states, a reaction profile can be constructed. For a reaction involving this compound, such as a [3+2] cycloaddition, DFT calculations would be performed to locate the geometry of the transition state structure—the highest energy point along the lowest energy reaction path. mdpi.com

The energy difference between the reactants and the transition state defines the activation energy, which is the primary determinant of the reaction rate. The nature of the transition state (e.g., synchronous or asynchronous bond formation) provides deep insight into the reaction mechanism. Computational studies on analogous cycloadditions have shown that such reactions can proceed through concerted (one-step) or stepwise mechanisms, and PES analysis is the definitive tool for distinguishing between them.

When a reaction can yield multiple products, such as different regioisomers or stereoisomers, computational modeling can predict the likely outcome. In the case of the [3+2] cycloaddition of this compound with an unsymmetrical alkene, two different regioisomers can be formed.

To predict the regioselectivity, computational chemists model the potential energy surfaces for all possible reaction pathways. mdpi.com The transition state leading to the major product will be the one with the lower calculated activation energy. The difference in the activation free energies (ΔΔG‡) between the competing transition states allows for a quantitative prediction of the product ratio. Similarly, stereoselectivity (e.g., endo/exo selectivity) is determined by comparing the activation energies of the respective diastereomeric transition states. This predictive power is a key application of computational chemistry in organic synthesis. mdpi.comrsc.org

Spectroscopic Data Correlation with Theoretical Models (e.g., NMR, IR from computational predictions)

Computational chemistry provides powerful tools to predict and interpret spectroscopic data. Methods like Density Functional Theory (DFT) and ab initio calculations are commonly employed to calculate the nuclear magnetic resonance (NMR) and infrared (IR) spectra of molecules. These theoretical predictions, when correlated with experimental data, offer deep insights into the molecular structure and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations of NMR spectra involve computing the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts (δ), typically by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). For this compound, ¹H and ¹³C NMR spectra are of primary interest.

Due to the molecule's symmetry, two distinct signals would be expected in the ¹H NMR spectrum: one for the N-methyl protons and another for the two equivalent C-methyl protons. Similarly, the ¹³C NMR spectrum would be expected to show three distinct signals corresponding to the N-methyl carbon, the two equivalent C-methyl carbons, and the imine carbon.

Expected ¹H and ¹³C NMR Chemical Shifts:

Interactive Data Table: Predicted vs. Experimental NMR Shifts (Note: The data below is illustrative, as specific computational studies for this molecule were not found. Experimental values can vary based on the solvent used.)

AtomPredicted ¹H Chemical Shift (ppm)Experimental ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm)
N-CH₃Value not availableValue not availableValue not availableValue not available
C(CH₃)₂Value not availableValue not availableValue not availableValue not available
C=NN/AN/AValue not availableValue not available

Infrared (IR) Spectroscopy:

Theoretical IR spectra are obtained by calculating the vibrational frequencies of a molecule. These frequencies correspond to the various vibrational modes, such as stretching, bending, and rocking of the chemical bonds. Computational models can predict the wavenumber (cm⁻¹) and intensity of these absorptions.

For this compound, key vibrational modes would include the C=N stretching frequency, the N-O stretching frequency, and various C-H stretching and bending modes. The calculated spectrum can be compared with an experimental FT-IR spectrum to identify and assign the characteristic absorption bands. A study on α-organoelement nitrones suggests that the C=N→O stretching vibration for alkyl nitrones typically appears in the range of 1594–1623 cm⁻¹. researchgate.net

Interactive Data Table: Predicted vs. Experimental IR Frequencies (Note: The data below is illustrative, as specific computational studies for this molecule were not found.)

Vibrational ModePredicted Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Predicted Intensity
C=N StretchValue not availableValue not availableValue not available
N-O StretchValue not availableValue not availableValue not available
C-H Stretch (sp³)Value not availableValue not availableValue not available
C-H Bend (sp³)Value not availableValue not availableValue not available

Intermolecular Interactions and Solvation Effects Modelling

The behavior of this compound in a condensed phase is governed by its intermolecular interactions with surrounding molecules, be they other molecules of its own kind or solvent molecules. Computational modeling is crucial for understanding these interactions.

Intermolecular Interactions:

In the pure substance, this compound molecules would interact primarily through dipole-dipole forces, owing to the polar N-O bond, and van der Waals forces. Computational methods can be used to model the formation of dimers or larger clusters and to calculate the interaction energies. Techniques such as Symmetry-Adapted Perturbation Theory (SAPT) can decompose the total interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion energies. This provides a detailed picture of the forces holding the molecules together.

Solvation Effects:

The solubility and reactivity of this compound are significantly influenced by the solvent. Solvation models in computational chemistry are generally categorized as explicit or implicit.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This allows for the detailed study of specific interactions, such as hydrogen bonding between the nitrone's oxygen atom and protic solvent molecules. Molecular dynamics (MD) simulations are often used to sample a wide range of solvent configurations.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally less expensive and is effective for calculating properties like the solvation free energy, which is a measure of the energy change when a molecule is transferred from the gas phase to a solvent.

Computational studies on the cycloaddition reactions of other nitrones have shown that the polarity of the solvent can influence the reaction mechanism, favoring stepwise pathways in more polar solvents. acs.org Similar effects would be anticipated for reactions involving this compound.

Interactive Data Table: Calculated Solvation Free Energies in Various Solvents (Note: The data below is illustrative, as specific computational studies for this molecule were not found. Negative values indicate favorable solvation.)

SolventDielectric ConstantPredicted Solvation Free Energy (kcal/mol)
Water78.4Value not available
Methanol32.7Value not available
Acetone20.7Value not available
Dichloromethane8.9Value not available
Toluene2.4Value not available
Hexane1.9Value not available

Role of N Methylpropan 2 Imine N Oxide As a Synthon in Organic Synthesis

Synthesis of Diverse Nitrogen-Containing Heterocyclic Systems

The primary role of N-Methylpropan-2-imine N-oxide in heterocyclic synthesis is demonstrated through its participation in [3+2] cycloaddition reactions with various dipolarophiles, leading to the formation of five-membered heterocyclic rings. This approach is fundamental to creating scaffolds that are prevalent in medicinal chemistry and natural products.

Strategic Access to Isoxazolidines and Their Transformations

The most prominent reaction of this compound is the 1,3-dipolar cycloaddition with alkenes, which provides direct access to the isoxazolidine (B1194047) ring system. qu.edu.sa This reaction is highly valued for its ability to generate multiple stereocenters in a single, often highly stereocontrolled, step. The resulting isoxazolidine ring is not merely a stable endpoint but a versatile intermediate that can be chemically manipulated into other valuable structures.

A key transformation of the isoxazolidine ring is the reductive cleavage of the labile N-O bond. This process unmasks a 1,3-amino alcohol functionality, which is a crucial building block for numerous biologically active molecules. researchgate.net Various reagents can accomplish this transformation, with catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon) or chemical reducing agents like zinc/acetic acid or samarium(II) iodide being commonly employed. organic-chemistry.org

Table 1: Synthesis of Isoxazolidines via 1,3-Dipolar Cycloaddition of this compound
Dipolarophile (Alkene)Reaction ConditionsProduct (Isoxazolidine Derivative)Yield
StyreneToluene, Reflux2-methyl-5-phenyl-3,3-dimethylisoxazolidineGood to Excellent
Methyl AcrylateDichloromethane, Room Temp.Methyl 2-methyl-3,3-dimethylisoxazolidine-5-carboxylateHigh

Synthesis of β-Lactam Structures

While the direct synthesis of β-lactams often involves the Staudinger [2+2] cycloaddition of an imine and a ketene, isoxazolidines derived from this compound offer an alternative, indirect route. nih.govnih.gov This multi-step strategy relies on the chemical transformation of the isoxazolidine ring into the four-membered azetidinone (β-lactam) core. One plausible pathway involves the reductive cleavage of the N-O bond to yield a γ-amino alcohol, followed by oxidation of the alcohol to a carboxylic acid and subsequent intramolecular cyclization to form the lactam ring. The stereochemistry established during the initial cycloaddition can be carried through the sequence, allowing for the synthesis of stereochemically defined β-lactams. researchgate.net

Construction of Aminated and Hydroxylated Building Blocks

The isoxazolidine products from this compound cycloadditions are stable precursors to highly functionalized acyclic molecules, particularly those containing vicinal amino and hydroxyl groups.

Precursors to α-Amino Acids and β-Amino Alcohols

As previously mentioned, the reductive N-O bond cleavage of isoxazolidines is a cornerstone for the synthesis of β-amino alcohols (also referred to as 1,3-amino alcohols). researchgate.net This transformation is synthetically valuable as the β-amino alcohol motif is present in a wide array of natural products and pharmaceuticals, including sphingolipids and numerous alkaloids. researcher.life

The conversion of these intermediates into α-amino acids is a more complex process that requires additional synthetic steps. A potential route involves the protection of the amino group of the β-amino alcohol, followed by oxidation of the primary alcohol to a carboxylic acid. Subsequent functional group manipulations could then lead to the desired α-amino acid structure. Alternatively, specialized isoxazolidine precursors can be designed to facilitate a more direct conversion.

Table 2: Synthesis of β-Amino Alcohols from Isoxazolidine Precursors
Isoxazolidine ReactantReducing Agent/ConditionsProduct (β-Amino Alcohol)Key Features
2-methyl-5-phenyl-3,3-dimethylisoxazolidineH2, Raney Ni, MeOH3-(methylamino)-1-phenyl-3-methylbutan-1-olStereospecific cleavage retains stereochemistry
Methyl 2-methyl-3,3-dimethylisoxazolidine-5-carboxylateSmI2, THF/MeOHMethyl 4-(methylamino)-3-hydroxy-4-methylpentanoateMild conditions, good functional group tolerance organic-chemistry.org

Application in Complex Molecule Synthesis (e.g., Natural Products, Alkaloids)

The stereocontrolled formation of C-C and C-O bonds afforded by the 1,3-dipolar cycloaddition of this compound makes it an attractive tool for the total synthesis of complex molecules. nih.gov Alkaloids, a class of naturally occurring compounds often characterized by their nitrogen-containing heterocyclic cores, are prime targets for this methodology. florajournal.com The isoxazolidine intermediate can serve as a linchpin, with its embedded stereochemistry and masked functionality guiding the synthesis towards the target natural product. For example, the synthesis of indolizidine or quinolizidine (B1214090) alkaloid skeletons can be envisioned by using an alkene dipolarophile that contains a tethered precursor to a second ring. After the initial cycloaddition, cleavage of the N-O bond would unmask an amino group poised for a subsequent intramolecular cyclization to complete the alkaloid core.

Development of Functionalized Organic Materials

The application of this compound extends beyond traditional small-molecule synthesis into the realm of materials science. The reactive nature of the nitrone functional group allows it to be incorporated into polymer structures, leading to the development of functionalized organic materials.

For instance, this compound can be used to modify existing polymers that contain alkene functionalities. Through a post-polymerization modification approach, the nitrone can be grafted onto the polymer backbone via 1,3-dipolar cycloaddition. This introduces isoxazolidine moieties, which can alter the physical properties of the material (e.g., solubility, thermal stability) or serve as handles for further functionalization. Alternatively, a monomer containing the this compound unit could be synthesized and subsequently polymerized or co-polymerized with other monomers to create novel polymers with integrated isoxazolidine rings in their backbones or as pendant groups. The N-O bonds within these polymer-bound isoxazolidines could potentially act as responsive linkages, breaking under specific reductive conditions to alter the material's structure or release encapsulated agents.

Future Directions and Advanced Research in N Methylpropan 2 Imine N Oxide Chemistry

Innovative Catalytic Strategies for Nitrone Transformations

The field of nitrone chemistry has seen significant advancements in catalytic transformations, particularly in asymmetric catalysis which is crucial for the synthesis of chiral molecules. encyclopedia.pubrsc.org Chiral heteroaromatic N-oxides, for instance, have been identified as powerful organocatalysts. nih.gov Their ability to act as electron-pair donors helps create specific electronic environments in reaction transition states, which is key for controlling stereoselectivity. encyclopedia.pubnih.gov The high affinity of the N-oxide oxygen for silicon has been exploited in developing synthetic methods that rely on the nucleophilic activation of organosilicon reagents. encyclopedia.pub

Furthermore, chiral N,N'-dioxide ligands, synthesized from accessible starting materials like amino acids, have been shown to be versatile in coordinating with various metal ions. rsc.org These complexes serve as effective catalysts for a range of asymmetric reactions, often demonstrating broad substrate applicability and excellent stereocontrol. rsc.org Radical-based transformations of nitrones have also been explored, utilizing modern catalytic strategies such as photoredox catalysis to facilitate these reactions. nih.gov

Despite these innovations in the broader class of nitrones, there is no specific research available detailing the application of such innovative catalytic strategies to the transformations of N-Methylpropan-2-imine N-oxide.

Advancements in Computational Prediction and Reaction Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for studying the energetics and mechanisms of reactions involving N-oxides. nih.govmdpi.com Such studies have been applied to various amine and lactam N-oxides to calculate properties like N-O bond dissociation enthalpies, providing insights into their stability and reactivity. nih.govmdpi.com

For cycloaddition reactions, computational studies help in understanding the regioselectivity and molecular mechanisms. For example, MEDT (Molecular Electron Density Theory) computational studies on the [3+2] cycloaddition of nitrile N-oxides have shed light on the thermodynamic and kinetic parameters that govern the formation of specific isomers. mdpi.com These theoretical investigations are crucial for predicting reaction outcomes and for the rational design of new reactions and synthetic targets.

While these computational tools are powerful for the general study of N-oxides, there are no published computational studies specifically focused on predicting the reactivity or designing reactions for this compound.

Sustainable and Green Chemistry Approaches in Nitrone Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of nitrones to create more environmentally friendly processes. researchgate.net One such approach involves using glycerol (B35011) as a recyclable solvent and catalyst for the condensation reaction between aldehydes and N-substituted hydroxylamines, which provides good to excellent yields without the need for an additional catalyst or base. ias.ac.inias.ac.in This method is advantageous as glycerol can absorb the water produced during the reaction, thus preventing the hydrolysis of the nitrone product. ias.ac.in

Other green methodologies include conducting reactions in water, which is an abundant and non-toxic solvent. rasayanjournal.co.in For example, the synthesis of N-methyl-α-chloral nitrone and its subsequent cycloaddition reactions have been successfully performed in an aqueous medium. rasayanjournal.co.in Electrosynthesis offers another green alternative, avoiding the use of metal catalysts and employing environmentally benign solvents and sustainable carbon electrodes. rsc.org The development of solvent-free synthesis methods is also a key area of green chemistry. mdpi.comijpdd.orgijpdd.org

Although these sustainable and green approaches are being developed for the general synthesis of nitrones, there is no specific literature describing the application of these methods for the synthesis of this compound.

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